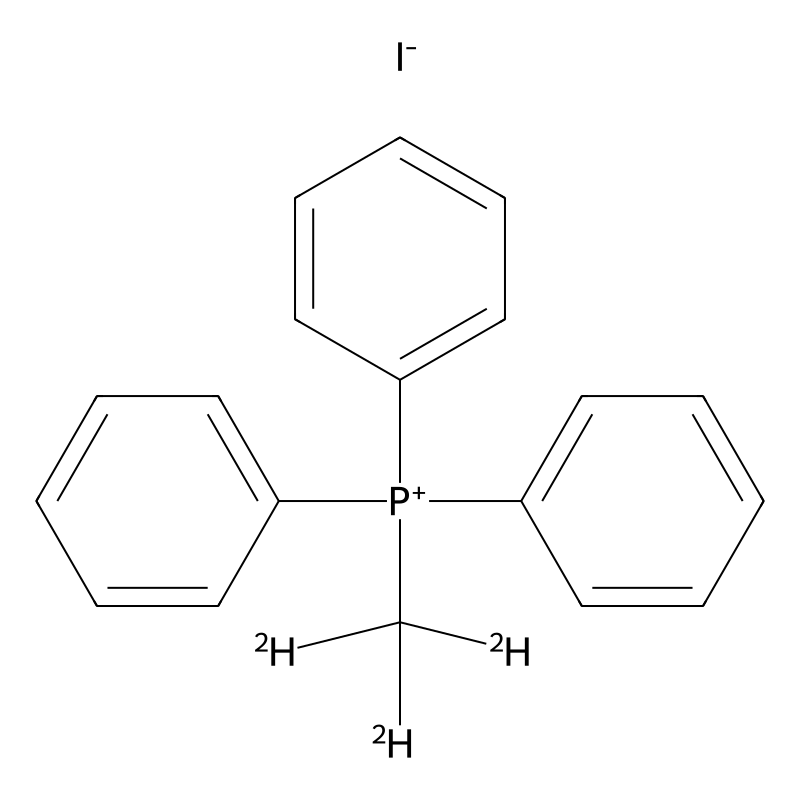(Methyl)triphenylphosphonium Iodide-d3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(Methyl)triphenylphosphonium Iodide-d3 is a deuterated derivative of triphenylphosphonium iodide, characterized by the presence of three deuterium atoms in its methyl group. Its molecular formula is C₁₉H₁₈IP, and it has a molecular weight of approximately 408.2 g/mol . This compound is utilized in various
(Methyl)triphenylphosphonium Iodide-d3 is primarily used as a research tool. Its mechanism of action depends on the specific application.
- In NMR spectroscopy: The deuterium substitution allows for better identification of the methyl group signal without interference from the background signal of the solvent or other protons in the molecule. This is particularly useful for studying complex molecules where multiple signals might overlap.
(Methyl)triphenylphosphonium Iodide-d3 should be handled with care following general laboratory safety protocols. Specific hazard information is limited, but some general points to consider include:
- Potential irritation: The compound may irritate the skin and eyes upon contact.
- Potential toxicity: Detailed data is lacking, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves and goggles.
Deuterium Labeling for NMR Spectroscopy:
(Methyl)triphenylphosphonium Iodide-d3 is primarily used as a deuterium labeling agent in Nuclear Magnetic Resonance (NMR) spectroscopy. The three deuterium atoms replace the three hydrogen atoms in the methyl group (CH3) of the molecule, creating a trideuterated methyl group (CD3). This substitution offers several advantages:
- Reduced signal overlap: Hydrogen atoms are abundant in biological samples, leading to signal overlap in NMR spectra. Replacing hydrogen with deuterium eliminates this overlap, allowing researchers to clearly identify specific signals from the molecule of interest.
- Improved signal intensity: Deuterium has a larger spin relaxation time compared to hydrogen. This leads to sharper peaks and increased signal intensity in the NMR spectrum, improving the sensitivity and resolution of the analysis.
- Metabolomics: Studying the profile of small molecules within a cell, tissue, or organism.
- Protein-ligand interactions: Investigating how proteins bind to other molecules, such as drugs.
- Membrane studies: Characterizing the structure and function of biological membranes.
Cationic Properties for Material Science Applications:
(Methyl)triphenylphosphonium Iodide-d3 possesses cationic properties due to the positively charged phosphonium (PPh3+) group. This characteristic makes it valuable in material science research for applications such as:
- Self-assembly: The cationic group can interact with negatively charged surfaces or other molecules, facilitating the formation of well-defined structures at the nanoscale.
- Organic-inorganic hybrid materials: The molecule can be incorporated into hybrid materials, combining the properties of organic and inorganic components for specific functionalities.
- Ion transport materials: Due to its ionic nature, (Methyl)triphenylphosphonium Iodide-d3 can be used in the development of materials for efficient ion transport, relevant for battery and fuel cell applications.
(Methyl)triphenylphosphonium Iodide-d3 is primarily known for its role as a reagent in organic synthesis, particularly in the Wittig reaction. In this reaction, it acts as a phosphonium salt that can be converted into an alkene through the formation of an ylide when treated with a strong base. The general mechanism involves:
- Formation of Ylide: The phosphonium salt reacts with a base (e.g., sodium hydride) to form a phosphonium ylide.
- Alkene Formation: The ylide subsequently reacts with carbonyl compounds, leading to the formation of alkenes.
The deuterated version allows for studies involving kinetic isotope effects, providing insights into the dynamics of the reaction mechanisms .
Research indicates that (Methyl)triphenylphosphonium Iodide-d3 exhibits biological activity related to its ability to penetrate cell membranes effectively. It has been studied for its potential applications in drug delivery systems and as a mitochondrial targeting agent due to its lipophilic nature. The compound's ability to carry therapeutic agents into cells makes it significant in pharmacological research .
Synthesis of (Methyl)triphenylphosphonium Iodide-d3 typically involves the following steps:
- Preparation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenylmagnesium bromide.
- Methylation with Deuterated Methyl Iodide: The triphenylphosphine is then methylated using deuterated methyl iodide (CD₃I), resulting in the formation of (Methyl)triphenylphosphonium Iodide-d3.
- Iodination: The final step involves reacting the resulting phosphonium compound with iodine to yield the iodide salt.
This method allows for the introduction of deuterium at specific positions, which is crucial for isotope labeling studies .
(Methyl)triphenylphosphonium Iodide-d3 stands out due to its deuterated methyl group, which enhances its utility in mechanistic studies and biological applications compared to non-deuterated counterparts .
Studies involving (Methyl)triphenylphosphonium Iodide-d3 focus on its interactions with various cellular components. Research has shown that this compound can influence mitochondrial function, potentially affecting cellular metabolism and apoptosis pathways. Additionally, interaction studies often utilize its deuterated nature to monitor changes in reaction kinetics or metabolic processes using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








